4,6-Dinitrobenzene-1,3-diamine

描述

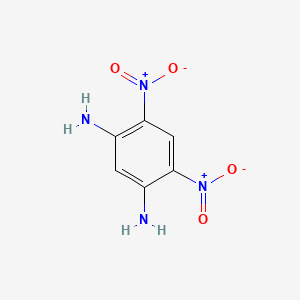

4,6-Dinitrobenzene-1,3-diamine is an organic compound with the molecular formula C6H6N4O4. It is a derivative of benzene, featuring two nitro groups (-NO2) and two amino groups (-NH2) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

4,6-Dinitrobenzene-1,3-diamine can be synthesized through the nitration of 1,3-diaminobenzeneThe reaction is typically carried out at low temperatures to control the rate of nitration and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions

4,6-Dinitrobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrogenation: Carried out using hydrogen gas (H2) and a suitable catalyst (e.g., Pd/C) at elevated temperatures and pressures.

Major Products Formed

科学研究应用

Chemistry

DNBD serves as a precursor in the synthesis of various aromatic compounds. It is utilized in organic synthesis as a reagent due to its reactive nitro and amino groups. For example, it can be converted into N,N'-(4,6-dinitro-1,3-phenylene)dinitramide through nitration reactions, which are valuable in energetic materials research .

Biology

In biological research, DNBD has been investigated for its potential use in biochemical assays and as a probe for enzyme activities. Its ability to form reactive intermediates makes it suitable for studying enzyme kinetics and mechanisms. Moreover, its structural features allow it to interact with biological macromolecules, providing insights into drug design and development.

Medicine

Research has explored the therapeutic properties of DNBD, particularly its antimicrobial and anticancer activities. Studies have indicated that compounds derived from DNBD exhibit cytotoxic effects against various cancer cell lines . Additionally, its mechanism of inducing methemoglobinemia raises concerns regarding its toxicity but also highlights its potential as a model compound for studying oxidative stress-related diseases .

Industry

In industrial applications, DNBD is used in the production of dyes and pigments due to its vibrant color properties. Its chemical structure allows for modifications that enhance color stability and intensity in various formulations. Furthermore, it is involved in producing energetic materials used in explosives and propellants.

Case Study 1: Synthesis of Energetic Salts

A study demonstrated the synthesis of N,N'-(4,6-dinitro-1,3-phenylene)dinitramide from DNBD. This compound exhibited high density (1.90 g/cm³) and acceptable thermal sensitivity (177 to 253 °C), making it a candidate for applications in military and aerospace industries . The formation of energetic salts from DNBD reactions with bases further emphasizes its utility in developing new materials with enhanced performance characteristics.

Case Study 2: Toxicological Effects

Research into the toxicological profile of DNBD revealed that exposure can lead to methemoglobinemia in animal models. Symptoms included cyanosis and respiratory distress due to impaired oxygen transport capacity . This case study underscores the importance of understanding both the beneficial applications and potential health risks associated with DNBD.

作用机制

The mechanism of action of 4,6-dinitrobenzene-1,3-diamine involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities and signaling pathways .

相似化合物的比较

Similar Compounds

1,3-Dinitrobenzene: Similar structure but lacks amino groups, making it less reactive in certain substitution reactions.

2,4-Dinitrotoluene: Contains a methyl group instead of amino groups, leading to different chemical properties and applications.

4,6-Dinitro-1,3-phenylene dinitramide: A derivative with additional nitramide groups, used in energetic materials.

Uniqueness

4,6-Dinitrobenzene-1,3-diamine is unique due to the presence of both nitro and amino groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

生物活性

4,6-Dinitrobenzene-1,3-diamine (C6H6N4O4) is a chemical compound with significant biological activity, particularly in the context of its toxicological effects and potential applications in various fields. This article explores its biological activity, focusing on its toxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two amino groups and two nitro groups attached to a benzene ring. The molecular structure is almost planar, stabilized by intramolecular hydrogen bonds. This structural configuration influences its reactivity and biological interactions.

Mechanism of Toxicity

The primary mechanism through which this compound exerts its toxic effects involves the induction of methemoglobinemia. This condition arises when hemoglobin is oxidized to methemoglobin, which cannot effectively transport oxygen in the bloodstream. The reduction of nitro groups in the compound leads to the formation of reactive species that can cause oxidative stress and damage cellular components.

- Methemoglobinemia : The compound has been shown to induce methemoglobinemia in both in vitro and in vivo studies. In animal models, exposure to this compound resulted in increased levels of methemoglobin and associated symptoms such as cyanosis (bluish discoloration of the skin) and respiratory distress .

- Reproductive Toxicity : Studies indicate that exposure to 1,3-dinitrobenzene compounds can disrupt spermatogenesis and lead to male reproductive system damage. This includes reduced sperm quality and fertility issues due to cellular damage in the testes .

Case Studies

- Animal Studies : Research involving dogs showed that subcutaneous injections of 1,3-dinitrobenzene resulted in measurable blood profile changes indicative of methemoglobinemia. For example, a study reported symptoms such as gastrointestinal upset and nervous system disturbances following exposure .

- Environmental Impact : The compound has been found to adversely affect plant life by interfering with photosynthetic processes. It has been reported to be toxic to crops like tomatoes and corn at specific concentrations .

Comparative Toxicity Data

The following table summarizes key toxicity data related to this compound and related compounds:

| Compound Name | Route of Exposure | Minimum Risk Level (mg/kg/day) | Health Effects |

|---|---|---|---|

| This compound | Oral; Inhalation; Dermal | Acute: 0.008; Intermediate: 0.0005 | Methemoglobinemia; Anemia; Reproductive damage |

| 1,3-Dinitrobenzene | Oral; Inhalation; Dermal | Acute: 0.008; Intermediate: 0.0005 | Similar effects as above; also behavioral changes |

| 2,4-Dinitrotoluene | Oral; Inhalation | Acute: 0.05 | Liver damage; potential carcinogenic effects |

属性

IUPAC Name |

4,6-dinitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBUFGZWPXQRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303204 | |

| Record name | 4,6-dinitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4987-96-6 | |

| Record name | 4987-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dinitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and structure of 4,6-Dinitrobenzene-1,3-diamine?

A1: The molecular formula of this compound is C6H6N4O4 []. While the abstract doesn't provide a structural image, the name indicates it is a benzene ring with two nitro groups (NO2) at positions 4 and 6, and two amine groups (NH2) at positions 1 and 3.

Q2: The abstract mentions intramolecular hydrogen bonding in this compound. What impact does this have on the molecule's structure?

A2: The abstract states that the this compound molecule is "almost planar" due to the stabilizing effect of two intramolecular N—H⋯O hydrogen bonds []. These bonds likely occur between the hydrogen atoms of the amine groups and the oxygen atoms of the nitro groups, pulling the molecule into a flatter conformation.

Q3: How does the crystal structure of this compound arise from its intermolecular interactions?

A3: According to the abstract, the crystal structure of this compound is a sheet-like arrangement. This arrangement is a result of further N—H⋯O hydrogen bonds that extend between adjacent molecules in the crystal lattice [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。